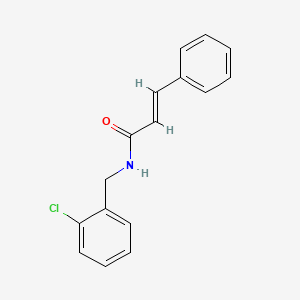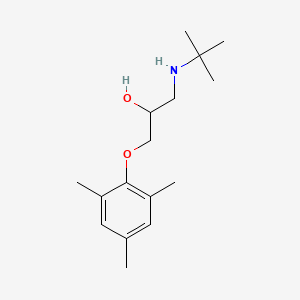![molecular formula C23H19N5O2S2 B1225509 N-[4-(4-methoxyphenyl)-2-thiazolyl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B1225509.png)
N-[4-(4-methoxyphenyl)-2-thiazolyl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML185 is a small molecule drug that acts as an agonist for the G protein-coupled receptor 55 (GPR55) . It was initially developed by the Sanford Burnham Prebys Medical Discovery Institute and is currently in the preclinical stage of research . This compound has shown potential as a diagnostic agent and is being explored for various therapeutic applications .
Preparation Methods
The synthesis of ML185 involves several steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for preparing similar small molecule drugs typically involve:
Formation of Intermediates: This may include halogenation, alkylation, or acylation reactions to introduce functional groups.
Coupling Reactions: These reactions often involve the use of palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Industrial production methods for small molecule drugs like ML185 often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
ML185 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles such as hydroxide or cyanide ions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ML185 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the G protein-coupled receptor 55 and its role in various biochemical pathways.
Biology: ML185 is used to investigate the physiological and pathological roles of the G protein-coupled receptor 55 in cellular processes.
Medicine: It has potential therapeutic applications as a diagnostic agent and is being explored for its role in treating various diseases.
Industry: ML185 can be used in the development of new diagnostic tools and therapeutic agents.
Mechanism of Action
ML185 exerts its effects by acting as an agonist for the G protein-coupled receptor 55 . This receptor is involved in various cellular signaling pathways, including those related to inflammation, pain, and cancer . By binding to the G protein-coupled receptor 55, ML185 activates downstream signaling pathways that lead to its physiological effects.
Comparison with Similar Compounds
ML185 is unique in its specific agonistic activity towards the G protein-coupled receptor 55. Similar compounds include other G protein-coupled receptor 55 agonists and antagonists, such as:
AM251: A known antagonist of the G protein-coupled receptor 55.
O-1602: Another agonist of the G protein-coupled receptor 55.
CID16020046: A selective antagonist of the G protein-coupled receptor 55.
These compounds differ in their specific binding affinities and effects on the G protein-coupled receptor 55, highlighting the uniqueness of ML185 in its specific agonistic activity.
Properties
Molecular Formula |
C23H19N5O2S2 |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H19N5O2S2/c1-14-11-16-5-3-4-6-19(16)28-21(14)26-27-23(28)32-13-20(29)25-22-24-18(12-31-22)15-7-9-17(30-2)10-8-15/h3-12H,13H2,1-2H3,(H,24,25,29) |
InChI Key |
VTIQOPXBRQFVHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=NC(=CS4)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=NC(=CS4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-acetylphenyl)-2-[[1-(3,5-dimethoxyphenyl)-5-tetrazolyl]thio]acetamide](/img/structure/B1225426.png)
![5-bromo-N-[(4-tert-butylcyclohexylidene)amino]-2-furancarboxamide](/img/structure/B1225428.png)
![N-[1-[(4-chlorophenyl)methyl]-4-pyrazolyl]-2-pyrazinecarboxamide](/img/structure/B1225430.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide](/img/structure/B1225431.png)
![1-(2-chlorophenyl)-N-[(1-cyclopentyl-5-tetrazolyl)methyl]-N-(2-furanylmethyl)methanamine](/img/structure/B1225435.png)
![2-[[(5-Anilino-1,3,4-thiadiazol-2-yl)thio]methyl]isoindole-1,3-dione](/img/structure/B1225438.png)
![2-(4-Chloro-2-methylphenoxy)acetic acid [2-(ethylamino)-2-oxoethyl] ester](/img/structure/B1225439.png)


![2-[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone](/img/structure/B1225448.png)
![1-[1-[(4-Chlorophenyl)methyl]-4-pyrazolyl]-3-(2-oxolanylmethyl)thiourea](/img/structure/B1225450.png)
![1-[2-Furanyl(oxo)methyl]-6-(1-pyrrolidinylsulfonyl)-2-benzo[cd]indolone](/img/structure/B1225452.png)
![2-[1-[[[(4-Methoxyphenyl)-oxomethyl]amino]-sulfanylidenemethyl]-3-oxo-2-piperazinyl]acetic acid propan-2-yl ester](/img/structure/B1225453.png)
![2-cyano-N-(phenylmethyl)-2-[3-(1-pyrrolidinyl)-2-quinoxalinyl]acetamide](/img/structure/B1225455.png)
